4-(Dipropylamino)benzenediazonium tetrafluoroborate 4-(Dipropylamino)benzenediazonium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 5059-80-3
VCID: VC16975851
InChI: InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1
SMILES:
Molecular Formula: C12H18BF4N3
Molecular Weight: 291.10 g/mol

4-(Dipropylamino)benzenediazonium tetrafluoroborate

CAS No.: 5059-80-3

Cat. No.: VC16975851

Molecular Formula: C12H18BF4N3

Molecular Weight: 291.10 g/mol

* For research use only. Not for human or veterinary use.

4-(Dipropylamino)benzenediazonium tetrafluoroborate - 5059-80-3

Specification

CAS No. 5059-80-3
Molecular Formula C12H18BF4N3
Molecular Weight 291.10 g/mol
IUPAC Name 4-(dipropylamino)benzenediazonium;tetrafluoroborate
Standard InChI InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1
Standard InChI Key RDTDIKYQWZGNFN-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(dipropylamino)benzenediazonium tetrafluoroborate is C₁₂H₁₈N₃·BF₄, with a calculated molecular weight of 291.11 g/mol. The compound consists of a benzenediazonium core where one hydrogen atom on the benzene ring is replaced by a dipropylamino group (-N(C₃H₇)₂), and the diazonium (N₂⁺) group is stabilized by the tetrafluoroborate (BF₄⁻) anion.

Crystallographic Insights

Crystallographic studies on benzenediazonium tetrafluoroborate derivatives reveal a planar geometry for the diazonium group, with an N-N bond length of approximately 1.083 Å . The dipropylamino substituent introduces steric bulk, likely distorting the benzene ring’s planarity and influencing packing in the solid state. X-ray diffraction data for analogous compounds suggest a monoclinic crystal system (space group P2₁/n) with unit cell parameters extrapolated to:

  • a = 18.2 Å

  • b = 9.1 Å

  • c = 6.3 Å

  • β = 92.5° .

Spectroscopic Properties

  • UV-Vis Absorption: The dipropylamino group acts as a strong electron donor, red-shifting the π→π* transition of the diazonium moiety. For 4-(dimethylamino)benzenediazonium tetrafluoroborate, this transition occurs near 450 nm , suggesting a similar or slightly bathochromically shifted absorption for the dipropyl derivative due to increased electron-donating capacity.

  • IR Spectroscopy: Key stretches include:

    • N≡N⁺: 2200–2300 cm⁻¹ (diazenyl)

    • B-F: 1050–1100 cm⁻¹ (tetrafluoroborate) .

Synthesis and Stability

Synthetic Pathways

The synthesis follows a two-step protocol analogous to benzenediazonium tetrafluoroborate derivatives:

  • Diazotization:
    4-(Dipropylamino)aniline+NaNO2+HCl4-(Dipropylamino)benzenediazonium chloride+2H2O\text{4-(Dipropylamino)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{4-(Dipropylamino)benzenediazonium chloride} + 2\text{H}_2\text{O} .

  • Salt Metathesis:
    [C₁₂H₁₈N₃]Cl+HBF4[C₁₂H₁₈N₃]BF4+HCl\text{[C₁₂H₁₈N₃]Cl} + \text{HBF}_4 \rightarrow \text{[C₁₂H₁₈N₃]BF}_4 + \text{HCl} .

The tetrafluoroborate salt is preferred over chloride due to superior thermal stability (decomposition temperature >150°C vs. ~120°C for chloride) .

Stability Considerations

  • Thermal Stability: Decomposition initiates at 160–170°C, releasing nitrogen gas and forming aryl radicals.

  • Light Sensitivity: Prolonged UV exposure induces homolytic cleavage of the N≡N⁺ bond, necessitating storage in amber glass under inert atmosphere .

Reactivity and Functionalization

Nucleophilic Substitution

The diazonium group serves as a leaving group, enabling aryl functionalization via Sandmeyer, Schiemann, or Gomberg–Bachmann reactions . For example:

  • Fluorination:
    [C₁₂H₁₈N₃]BF4ΔC12H17F+N2+BF3\text{[C₁₂H₁₈N₃]BF}_4 \xrightarrow{\Delta} \text{C}_{12}\text{H}_{17}\text{F} + \text{N}_2 + \text{BF}_3 .

  • Azo Coupling:
    Electrophilic attack on electron-rich aromatics (e.g., phenol, aniline) yields diaryl azo dyes .

Electrochemical Reduction

Cyclic voltammetry of analogous diazonium salts reveals a one-electron reduction wave at -0.2 V vs. SCE, corresponding to:
[ArN2]++eAr+N2\text{[ArN}_2\text{]}^+ + e^- \rightarrow \text{Ar}^\bullet + \text{N}_2 .

Applications in Organic Synthesis

Polymer Functionalization

Surface grafting via electrochemical reduction enables covalent attachment of aryl groups to conductive substrates (e.g., carbon nanotubes, gold electrodes) . The dipropylamino group enhances solubility in nonpolar media, facilitating monolayer formation.

Heterocycle Synthesis

Reaction with enolates or nitriles yields indoles, pyrazoles, and triazenes. For instance:
[C₁₂H₁₈N₃]BF4+CH3CNC14H19N3+BF3+N2\text{[C₁₂H₁₈N₃]BF}_4 + \text{CH}_3\text{CN} \rightarrow \text{C}_{14}\text{H}_{19}\text{N}_3 + \text{BF}_3 + \text{N}_2 .

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